molecular formula C15H12N2O6 B5093241 2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid

2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid

Cat. No.: B5093241
M. Wt: 316.26 g/mol
InChI Key: MKEWTDTWTGGZSN-UHFFFAOYSA-N
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Description

2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid is an organic compound that features both a nitro group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid typically involves a multi-step process:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methyl iodide and a base such as potassium carbonate.

    Amidation: The final step involves the formation of the amide bond between the nitro-methoxy benzene derivative and benzoic acid, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

    Substitution: Methyl iodide and potassium carbonate for methoxylation.

Major Products

    Reduction: 2-{[(4-Amino-3-methoxyphenyl)carbonyl]amino}benzoic acid.

    Oxidation: 2-{[(4-Hydroxy-3-nitrophenyl)carbonyl]amino}benzoic acid.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound can be incorporated into polymers to enhance their thermal stability and mechanical properties.

    Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways involving nitro and methoxy groups.

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: The presence of nitro and methoxy groups can influence the polymer’s properties by affecting intermolecular interactions and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-nitrobenzoic acid: Lacks the amide linkage but shares the nitro and methoxy groups.

    2-Amino-4-methoxybenzoic acid: Contains an amino group instead of a nitro group.

    2-{[(4-Hydroxy-3-nitrophenyl)carbonyl]amino}benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Properties

IUPAC Name

2-[(4-methoxy-3-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6/c1-23-13-7-6-9(8-12(13)17(21)22)14(18)16-11-5-3-2-4-10(11)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEWTDTWTGGZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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